molecular formula C7H14N2O2 B13213913 N-methyl-2-(morpholin-2-yl)acetamide

N-methyl-2-(morpholin-2-yl)acetamide

Cat. No.: B13213913
M. Wt: 158.20 g/mol
InChI Key: FJSSAJNDZHGLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(morpholin-2-yl)acetamide is a chemical compound with the molecular formula C7H14N2O2. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(morpholin-2-yl)acetamide typically involves the reaction of morpholine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(morpholin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-2-(morpholin-2-yl)acetamide is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: In the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-(morpholin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • N-(morpholin-2-ylmethyl)acetamide
  • N-(Prop-2-en-1-yl)acetamide
  • N-methyl-2-(morpholin-2-yl)acetamide hydrochloride

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N-methyl-2-morpholin-2-ylacetamide

InChI

InChI=1S/C7H14N2O2/c1-8-7(10)4-6-5-9-2-3-11-6/h6,9H,2-5H2,1H3,(H,8,10)

InChI Key

FJSSAJNDZHGLJL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1CNCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.